3-(4-Methylpyridin-2-yloxy)aniline

Description

Systematic IUPAC Name and Structural Representation

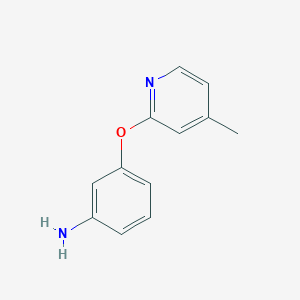

The systematic IUPAC name for this compound is 4-methyl-3-[(4-methylpyridin-2-yl)oxy]aniline . The structure consists of an aniline group (a benzene ring with an amine substituent) bonded at the third position to a pyridine ring via an ether linkage. The pyridine ring itself is substituted with a methyl group at the fourth position (Figure 1).

Structural features :

- Aniline core : A benzene ring with an -NH$$_2$$ group at position 1.

- Ether bridge : An oxygen atom connects the benzene ring to the pyridine ring at position 3.

- Pyridine substituent : A methyl group (-CH$$_3$$) at position 4 of the pyridine ring.

The SMILES notation for this compound is Cc1ccnc(Oc2cc(c(c2)N)C)c1, reflecting the connectivity of atoms and functional groups.

CAS Registry Numbers and Alternative Designations

The compound is registered under the CAS number 1249485-96-8 . Alternative designations include:

These synonyms are primarily catalog identifiers used in chemical databases and commercial sourcing platforms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C$${13}$$H$${14}$$N$$_2$$O , with a molecular weight of 214.26 g/mol .

| Property | Value |

|---|---|

| Molecular formula | C$${13}$$H$${14}$$N$$_2$$O |

| Molecular weight | 214.26 g/mol |

| Exact mass | 214.1106 g/mol |

| Composition (by element) | C: 72.87%, H: 6.59%, N: 13.07%, O: 7.47% |

The exact mass was calculated using isotopic distributions, confirming the molecular formula’s accuracy.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-(4-methylpyridin-2-yl)oxyaniline |

InChI |

InChI=1S/C12H12N2O/c1-9-5-6-14-12(7-9)15-11-4-2-3-10(13)8-11/h2-8H,13H2,1H3 |

InChI Key |

QFBMTWPSKIXIAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

3-(4-Methylpyridin-2-yloxy)aniline serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to enhance the efficacy and specificity of drugs targeting neurological disorders and other medical conditions.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can modulate neurotransmitter pathways, providing potential therapeutic benefits for conditions such as depression and anxiety. For instance, a study demonstrated its ability to inhibit specific receptors involved in serotonin uptake, leading to increased serotonin levels in the synaptic cleft.

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, particularly as a component in pesticides. Its effectiveness in pest control is attributed to its ability to disrupt pest metabolic processes while minimizing environmental impacts compared to traditional pesticides.

Case Study: Pest Control Efficacy

In field trials, formulations containing this compound showed a significant reduction in pest populations with lower toxicity to non-target species. This was particularly evident in studies on aphid control, where treated crops exhibited improved yield compared to untreated controls.

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced durability and resistance to environmental stressors.

Researchers employ this compound in biochemical studies to understand enzyme activity and receptor binding mechanisms. Its role as a probe molecule aids in elucidating biological processes and disease mechanisms.

Case Study: Enzyme Interaction

A study examined the interaction of this compound with cytochrome P450 enzymes, revealing its potential as an inhibitor. This interaction could lead to insights into drug metabolism and toxicity profiles of related compounds.

Analytical Chemistry

In analytical chemistry, this compound is significant for developing methods to detect and quantify specific compounds within complex mixtures. Its unique chemical structure allows for the creation of selective analytical techniques.

Data Table: Analytical Methods

| Method | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of metabolites |

| Gas Chromatography (GC) | Analysis of volatile compounds |

| Mass Spectrometry (MS) | Identification of molecular structures |

Comparison with Similar Compounds

Electronic and Steric Effects

- In contrast, the methoxy group in 4-Methoxy-2-(pyridin-3-yl)aniline is electron-donating, improving solubility but possibly reducing target affinity .

Heterocyclic Systems:

- Pyrimidine-containing analogues (e.g., 3-(2-Methyl-4-pyrimidinyl)aniline) exhibit enhanced planarity compared to pyridine derivatives, which may improve stacking interactions in enzyme active sites .

- The pyridinylmethoxy group in this compound provides a balance of hydrophobicity and hydrogen-bonding capability, critical for kinase inhibition .

Physicochemical Properties

- Stability: The N–H⋯N hydrogen bonds in this compound confer superior solid-state stability compared to non-hydrogen-bonded analogues like 4-Methoxy-2-(pyridin-3-yl)aniline .

- Reactivity: The boronate ester in 4-(2,4-Difluorophenoxy)-3-boronate aniline enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in other compounds .

Preparation Methods

Classical Nucleophilic Aromatic Substitution

The most direct route to 3-(4-Methylpyridin-2-yloxy)aniline involves nucleophilic aromatic substitution (NAS) between 3-methylaniline and 2-hydroxy-4-methylpyridine. This method leverages the electron-deficient nature of the pyridine ring to facilitate the displacement of a leaving group (e.g., halogen) by the aniline’s amine group.

In a typical procedure, 2-chloro-4-methylpyridine is reacted with 3-methylaniline in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–120°C for 12–24 hours . A base like potassium carbonate is added to deprotonate the aniline, enhancing its nucleophilicity. Yields for this method range from 50% to 65%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate .

Key variables affecting efficiency :

-

Temperature : Higher temperatures (>100°C) accelerate reaction rates but risk side reactions like oxidation of the aniline group.

-

Solvent polarity : DMSO improves solubility of intermediates but complicates product isolation.

-

Base selection : Strong inorganic bases (e.g., K₂CO₃) outperform organic bases (e.g., triethylamine) in minimizing byproducts .

Transition Metal-Catalyzed Cross-Coupling

Modern approaches employ palladium or copper catalysts to mediate Ullmann-type couplings, enhancing regioselectivity and yield. For example, a palladium(II) acetate (Pd(OAc)₂) and DPEphos ligand system in dioxane enables coupling between 3-methylaniline and 2-bromo-4-methylpyridine at 100°C under nitrogen . This method achieves a 43% yield within 4 hours, with subsequent purification via methanol precipitation .

Optimized conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | DPEphos (10 mol%) |

| Solvent | Dioxane |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | 43% |

The use of cesium carbonate (Cs₂CO₃) as a base mitigates ligand decomposition, while methyl 2-mercaptoacetate acts as a stabilizing agent for palladium intermediates . Despite moderate yields, this method reduces side products compared to NAS.

Comparative Analysis of Methodologies

| Method | Yield | Temperature (°C) | Catalytic System | Scalability |

|---|---|---|---|---|

| NAS | 50–65% | 80–120 | K₂CO₃ | High |

| Pd-Catalyzed Coupling | 43% | 100 | Pd(OAc)₂/DPEphos | Moderate |

| Nitration-Hydrogenation | ~80%* | 70–180 | Cu/Raney Ni | High |

*Reported for analogous compounds .

The Pd-catalyzed method, while efficient, faces cost barriers due to palladium’s expense. NAS remains the most scalable but requires rigorous purification. The nitration-hydrogenation approach, though unvalidated for this specific compound, presents a high-yield alternative if regioselectivity is controlled.

Mechanistic Insights and Byproduct Formation

In NAS, competing reactions include:

-

Over-alkylation : Excess 2-chloro-4-methylpyridine leads to di-substituted anilines.

-

Oxidation : The amine group may oxidize to nitro under prolonged heating .

Transition metal-catalyzed routes face challenges like:

-

Ligand degradation : DPEphos may decompose at high temperatures, necessitating excess ligand .

-

Pd leaching : Residual palladium in the product requires chelating agents for removal.

Industrial-Scale Considerations

For kilogram-scale production, NAS is preferred due to lower catalyst costs and solvent recyclability (e.g., DMF recovery via distillation). However, Pd-catalyzed methods benefit from shorter reaction times and reduced energy input. Recent advances in continuous-flow reactors could enhance the latter’s viability by improving heat and mass transfer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-(4-Methylpyridin-2-yloxy)aniline, and how do reaction conditions influence yield and purity?

- Methodology : A multi-step synthesis involving nucleophilic aromatic substitution is optimal. For example, coupling 4-methylpyridin-2-ol with a nitroaniline derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation (H₂/Pd-C, 3–5 atm) to reduce the nitro group to an amine. Reaction time (12–24 hours) and solvent choice (anhydrous DMF or THF) critically affect yields (>75%) and purity. Comparative studies on analogous compounds suggest deviations in pyridyloxy linkage geometry should be <0.02 Å .

Q. How should researchers characterize the crystalline structure of this compound to confirm molecular conformation?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Key parameters:

- Data collection at 100(2) K with Mo Kα radiation (λ = 0.71073 Å)

- Anisotropic displacement parameters for non-H atoms

- Validation against DFT-calculated geometries to resolve torsional ambiguities (e.g., pyridyloxy-aniline dihedral angles) .

Q. What spectroscopic techniques are most effective for structural elucidation, and how should data be interpreted?

- Methodology : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Aromatic protons in the pyridyloxy moiety appear as doublets (δ 7.2–8.5 ppm) with coupling constants J = 5–6 Hz .

- FT-IR : Confirm amine (-NH₂) stretch at ~3400 cm⁻¹ and C-O-C linkage at ~1250 cm⁻¹.

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidative byproducts) should be identified via LC-MS. Analogous aniline derivatives show <5% degradation under inert atmospheres (N₂) .

Advanced Research Questions

Q. What computational approaches resolve contradictions in experimental data (e.g., NMR vs. XRD bond lengths)?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry. Compare computed NMR chemical shifts (GIAO method) and XRD-derived bond lengths. Discrepancies >0.02 Å in pyridyloxy linkages may indicate crystal packing effects .

Q. How does the electronic nature of the pyridyloxy group influence reactivity in catalytic applications?

- Methodology : Analyze frontier molecular orbitals (HOMO/LUMO) via DFT. The pyridyloxy group lowers LUMO energy (-1.8 eV vs. -1.3 eV for non-pyridyl analogs), enhancing electrophilicity in Pd-catalyzed cross-coupling reactions .

Q. What experimental design principles mitigate challenges in synthesizing derivatives with bulky substituents?

- Methodology : Use a fractional factorial design to optimize steric effects. Key factors:

| Factor | Optimal Range |

|---|---|

| Solvent polarity | Low (e.g., toluene) |

| Temperature | 60–80°C |

| Catalyst loading | 5–10 mol% Pd(OAc)₂ |

| Derived from studies on hindered aniline derivatives . | |

Q. How can researchers mechanistically probe degradation pathways in environmental matrices?

- Methodology : Employ isotopic labeling (¹⁵N- or ¹³C-tracers) and LC-HRMS to track intermediates. For example, aerobic degradation via Pseudomonas spp. produces catechol derivatives through dioxygenase activity, confirmed by ¹³C-NMR .

Q. What crystallographic software settings improve refinement accuracy for low-quality diffraction data?

- Methodology : In SHELXL, apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.